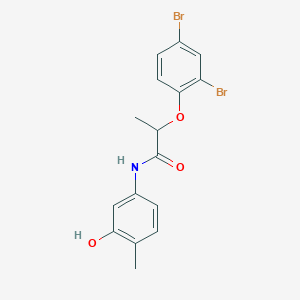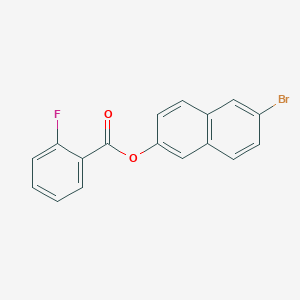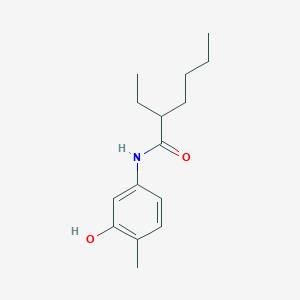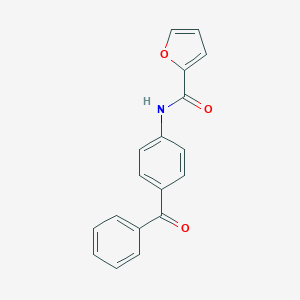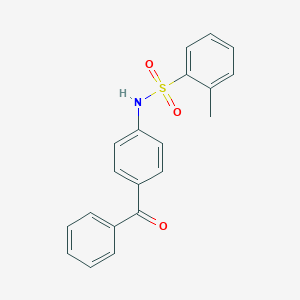
2-Methylphenyl4-methoxybenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylphenyl4-methoxybenzenesulfonate, also known as Methyl-p-tolylsulfonate, is a chemical compound used in scientific research. It is a white crystalline powder that is soluble in organic solvents like acetone, ethanol, and ether. This compound has various applications in the field of chemistry and biology.
Mecanismo De Acción
The mechanism of action of 2-Methylphenyl4-methoxybenzenesulfonate is not well understood. However, it is believed to act as a sulfonating agent by reacting with nucleophiles like amines and alcohols to form sulfonamides and sulfates, respectively.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been reported to have low toxicity and is not expected to cause any significant adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Methylphenyl4-methoxybenzenesulfonate in lab experiments is its ability to selectively sulfonate nucleophiles like amines and alcohols. This makes it a useful reagent in the synthesis of various compounds. However, its limitations include its low solubility in water and its tendency to form insoluble salts with certain nucleophiles.
Direcciones Futuras
There are several future directions for research on 2-Methylphenyl4-methoxybenzenesulfonate. One area of interest is the development of new synthetic routes for the preparation of this compound. Another area of research is the investigation of its potential as a sulfonating agent for the synthesis of new compounds with biological activity. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in various fields of science.
Métodos De Síntesis
The synthesis of 2-Methylphenyl4-methoxybenzenesulfonate involves the reaction of p-toluenesulfonyl chloride with anisole in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yield.
Aplicaciones Científicas De Investigación
2-Methylphenyl4-methoxybenzenesulfonate is widely used in scientific research as a reagent for the synthesis of various compounds. It is used as a sulfonating agent for the preparation of sulfonamides and other compounds. It is also used in the synthesis of chiral oxazolines, which are important ligands in asymmetric catalysis.
Propiedades
Fórmula molecular |
C14H14O4S |
|---|---|
Peso molecular |
278.33 g/mol |
Nombre IUPAC |
(2-methylphenyl) 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C14H14O4S/c1-11-5-3-4-6-14(11)18-19(15,16)13-9-7-12(17-2)8-10-13/h3-10H,1-2H3 |
Clave InChI |
XPMOQNZYJHTHDL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OS(=O)(=O)C2=CC=C(C=C2)OC |
SMILES canónico |
CC1=CC=CC=C1OS(=O)(=O)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



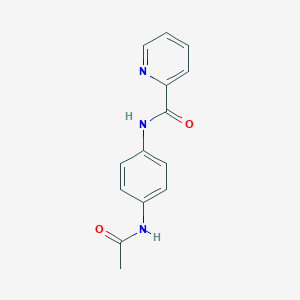
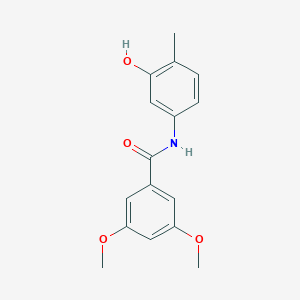
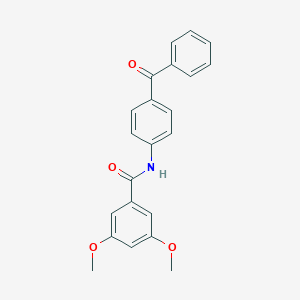
![Methyl 4-chloro-3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B310148.png)
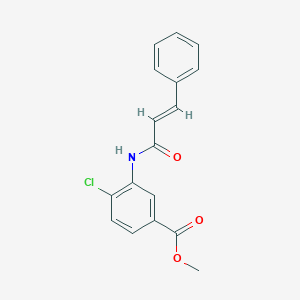
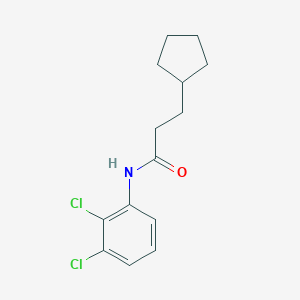
![Methyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B310155.png)
![Methyl 4-chloro-3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B310156.png)
